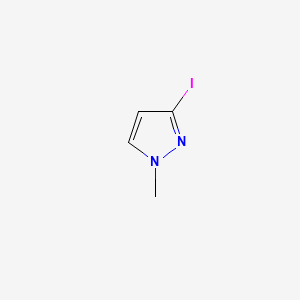

3-Iodo-1-methyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITJXRWLFQGWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537245 | |

| Record name | 3-Iodo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92525-10-5 | |

| Record name | 3-Iodo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-1-methyl-1H-pyrazole (CAS: 92525-10-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1-methyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The presence of an iodine atom at the 3-position of the pyrazole ring significantly influences the molecule's physicochemical properties and reactivity, making it a valuable intermediate for the synthesis of more complex molecules through various cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 92525-10-5 | [1] |

| Molecular Formula | C₄H₅IN₂ | [1] |

| Molecular Weight | 208.00 g/mol | [1] |

| Appearance | Pale yellow to pale brown liquid | [1] |

| Density | 1.936 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.588 | |

| pKa | -0.03 ± 0.10 (Predicted) | [2] |

| Form | Liquid | |

| Solubility | Soluble in organic solvents | [1] |

| Storage Temperature | 2–8 °C, under inert gas (nitrogen or Argon) | [2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the direct iodination of 1-methyl-1H-pyrazole or a multi-step synthesis starting from pyrazole.

Method 1: Direct Iodination of 1-Methyl-1H-pyrazole

This is a common approach for the synthesis of this compound.[1]

Reaction Scheme:

Caption: General scheme for the direct iodination of 1-methyl-1H-pyrazole.

Experimental Protocol (General):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1-methyl-1H-pyrazole in a suitable solvent such as acetic acid or dimethylformamide (DMF).

-

Addition of Iodine: To the stirred solution, add elemental iodine (I₂) portion-wise.

-

Reaction Conditions: Heat the reaction mixture gently. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the excess iodine with a saturated solution of sodium thiosulfate.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Method 2: Multi-step Synthesis from Pyrazole

This method involves the protection of the pyrazole nitrogen, followed by iodination and deprotection. A similar procedure has been described for the synthesis of 3-iodo-1H-pyrazole.

Reaction Workflow:

Caption: Multi-step synthesis workflow for this compound from pyrazole.

Experimental Protocol (Adapted from a similar synthesis):

A detailed protocol for the synthesis of the related compound, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, is available and involves the protection of 3-iodo-1H-pyrazole with ethyl vinyl ether.[4] A subsequent methylation step would be required to obtain the target molecule.

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: The spectrum is expected to show signals for the methyl protons and the protons on the pyrazole ring.

-

¹³C NMR: The spectrum will show distinct signals for the four carbon atoms in the molecule.

-

IR Spectroscopy: Characteristic absorption bands for C-H, C=N, and C-N stretching vibrations are expected.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Chemical Reactivity and Applications

This compound is a key intermediate in organic synthesis due to the reactivity of the carbon-iodine bond.[1] It readily participates in various cross-coupling reactions, allowing for the introduction of diverse functional groups at the 3-position of the pyrazole ring.

Key Reactions:

-

Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium catalyst to form 3-alkynyl-1-methyl-1H-pyrazoles.[4]

-

Suzuki Coupling: Reaction with boronic acids or their esters to form 3-aryl or 3-heteroaryl-1-methyl-1H-pyrazoles.

-

Heck Coupling: Reaction with alkenes to introduce a vinyl group at the 3-position.

-

Buchwald-Hartwig Amination: Reaction with amines to form 3-amino-1-methyl-1H-pyrazole derivatives.

Logical Relationship of Reactivity:

Caption: Reactivity of this compound in cross-coupling reactions.

Biological Activity and Drug Development Potential

While there is a vast body of literature on the biological activities of pyrazole derivatives, specific studies on this compound are limited. The pyrazole scaffold is known to be a key component in many drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.

The introduction of an iodine atom can enhance the biological activity of a molecule through several mechanisms, including:

-

Halogen Bonding: The iodine atom can participate in halogen bonding interactions with biological targets, potentially increasing binding affinity and selectivity.

-

Lipophilicity: The iodine atom increases the lipophilicity of the molecule, which can affect its pharmacokinetic properties such as membrane permeability and metabolic stability.

Given its utility as a synthetic intermediate, this compound is a valuable starting material for the synthesis of libraries of novel pyrazole derivatives for drug discovery screening. These derivatives could be evaluated for their potential as inhibitors of various enzymes, such as kinases, or as ligands for G-protein coupled receptors.

Safety Information

This compound is classified as a hazardous substance. It is important to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.

Hazard Classifications:

-

Eye Damage/Irritation (Category 1)

-

Skin Corrosion/Irritation (Category 2)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

In case of contact with skin, wash with plenty of soap and water.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyrazole derivatives. Its well-defined physicochemical properties and reactivity in cross-coupling reactions make it an important tool for researchers in medicinal chemistry and drug discovery. While specific biological data on this compound is scarce, its potential as a precursor to novel therapeutic agents is significant. Further research into the synthesis of compound libraries derived from this compound and their subsequent biological evaluation is warranted to explore their full therapeutic potential.

References

- 1. Buy this compound (EVT-348153) | 92525-10-5 [evitachem.com]

- 2. This compound CAS#: 92525-10-5 [m.chemicalbook.com]

- 3. Synthesized Compounds-Shanghai Rlavie Technology Co., ltd. [rlavie.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 92525-10-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound(92525-10-5) 1H NMR spectrum [chemicalbook.com]

synthesis route for 3-Iodo-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Synthesis of 3-Iodo-1-methyl-1H-pyrazole

This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, a key building block in medicinal chemistry and materials science. This document details established experimental protocols, summarizes quantitative data, and provides a visual representation of a key synthetic pathway. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a versatile heterocyclic compound with the molecular formula C₄H₅IN₂.[1] Its structure, featuring an iodine atom at the 3-position of the 1-methyl-1H-pyrazole ring, makes it a valuable intermediate for introducing the pyrazole moiety into more complex molecules through various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[2][3] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2][4]

Synthetic Routes

Several methods have been established for the synthesis of this compound. The most common approaches include the direct iodination of 1-methyl-1H-pyrazole and the cyclocondensation of a hydrazine with an iodinated precursor.

Direct Iodination of 1-methyl-1H-pyrazole

The direct electrophilic iodination of 1-methyl-1H-pyrazole is a straightforward approach. This reaction typically involves treating 1-methyl-1H-pyrazole with an iodinating agent. The regioselectivity of the iodination can be influenced by the reaction conditions.

One common method involves the use of iodine (I₂) in the presence of a suitable solvent, such as acetic acid or dimethylformamide (DMF), which helps to facilitate the substitution reaction at the 3-position.[1] The reaction may require mild heating to proceed to completion.[1]

Another approach to direct iodination utilizes a combination of iodine and an oxidizing agent, such as hydrogen peroxide or iodic acid (HIO₃).[4][5][6] The oxidant converts the hydrogen iodide (HI) byproduct back to iodine, which drives the reaction forward and improves the overall efficiency of iodine utilization.[5]

Hydrazine-Based Cyclocondensation

A classical approach to forming the pyrazole ring is through the cyclocondensation reaction between a hydrazine and a 1,3-difunctional electrophile.[1] For the synthesis of this compound, this involves the reaction of methylhydrazine with an iodinated 1,3-dicarbonyl compound, such as a 3-iodo-1,3-diketone.[1] This method allows for the direct incorporation of the iodine atom at the desired position during the ring formation.

Experimental Protocols

The following are detailed experimental protocols for key synthesis methods.

Iodination of 1-methyl-1H-pyrazole with Iodine and Iodic Acid

This protocol is adapted from general procedures for the iodination of pyrazoles.[4]

Procedure:

-

Dissolve 1-methyl-1H-pyrazole (1.0 equivalent) in a suitable solvent mixture, such as acetic acid and carbon tetrachloride.

-

Add molecular iodine (I₂) and iodic acid (HIO₃) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers sequentially with an aqueous solution of sodium thiosulfate (to quench excess iodine) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography or distillation to yield this compound.

Synthesis via Sonogashira Cross-Coupling Intermediate

The synthesis of this compound has been reported as a precursor for Sonogashira cross-coupling reactions.[2] While the specific details for the methylation of 3-iodo-1H-pyrazole are not exhaustively detailed in the provided search results, a general procedure can be inferred from similar reactions.

Procedure (Hypothetical, based on related transformations):

-

To a solution of 3-iodo-1H-pyrazole (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a base like sodium hydride (NaH) at 0 °C.

-

Stir the mixture for a short period to allow for the deprotonation of the pyrazole nitrogen.

-

Add a methylating agent, such as methyl iodide (CH₃I) (1.0-1.2 equivalents), dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of iodinated pyrazoles. Note that specific yields for this compound can vary depending on the exact conditions and scale of the reaction.

| Synthesis Route | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Reference |

| Direct Iodination | 1-methyl-1H-pyrazole | I₂, HIO₃ | Acetic Acid | High (General) | [4] |

| N-Alkylation of 3-Iodo-1H-pyrazole | 3-iodo-1H-pyrazole | NaH, CH₃I | THF/DMF | Good to Excellent | Inferred |

| N-Boc Protection of 3-Iodo-1H-pyrazole | 3-iodo-1H-pyrazole | (Boc)₂O, Et₃N, DMAP | Dichloromethane | 78.5 | [2] |

| N-Ethoxyethyl Protection of 3-Iodo-1H-pyrazole | 3-iodo-1H-pyrazole | Ethyl vinyl ether, TFA | Dichloromethane | 92 | [2] |

Visualization of a Synthetic Pathway

The following diagram illustrates the direct iodination of 1-methyl-1H-pyrazole to form this compound.

References

- 1. Buy this compound (EVT-348153) | 92525-10-5 [evitachem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. benchchem.com [benchchem.com]

- 5. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

physical and chemical properties of 3-Iodo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1-methyl-1H-pyrazole is a versatile heterocyclic compound widely utilized as a key intermediate in organic synthesis. Its unique structural features, particularly the presence of a reactive iodine atom on the pyrazole ring, make it a valuable building block for the construction of more complex molecules, including active pharmaceutical ingredients (APIs) and novel materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, to support its application in research and development.

Physical and Chemical Properties

This compound is a pale yellow to pale brown liquid at room temperature.[1] It is generally stable under normal conditions but should be stored away from strong oxidizing agents and moisture to prevent degradation.[1]

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Pale yellow to pale brown liquid | [1] |

| Molecular Formula | C4H5IN2 | [1] |

| Molecular Weight | 208.00 g/mol | [1] |

| CAS Number | 92525-10-5 | [1] |

| Density | 1.936 g/mL at 25 °C | |

| Refractive Index | n20/D 1.588 | |

| Form | Liquid | |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide. | [1] |

Table 2: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| SMILES | CN1C=CC(I)=N1 | [1] |

| InChI | InChI=1S/C4H5IN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 | [1] |

| InChI Key | SITJXRWLFQGWCB-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the direct iodination of 1-methyl-1H-pyrazole. The reactivity of the pyrazole ring is influenced by the nitrogen atoms, directing electrophilic substitution to the C3 and C5 positions. The presence of the methyl group at the N1 position directs the iodination preferentially to the C3 position.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound is the direct iodination of 1-methyl-1H-pyrazole.[1]

Reagents:

-

1-methyl-1H-pyrazole

-

Iodine (I2)

-

Suitable solvent (e.g., acetic acid or dimethylformamide)[1]

Procedure:

-

Dissolve 1-methyl-1H-pyrazole in a suitable solvent in a reaction vessel.

-

Add iodine (I2) to the solution portion-wise.

-

The reaction mixture is typically stirred at room temperature or with mild heating to facilitate the reaction.[1]

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is worked up to remove excess iodine and the solvent. This may involve washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) followed by extraction with an organic solvent.

-

The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.

Reactivity and Chemical Transformations

The iodine atom at the C3 position of the pyrazole ring is a versatile functional group that enables a variety of chemical transformations. This makes this compound a valuable precursor for creating a diverse range of substituted pyrazoles.

-

Nucleophilic Substitution: The carbon-iodine bond is susceptible to nucleophilic attack, allowing for the displacement of the iodide with various nucleophiles.

-

Cross-Coupling Reactions: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions.[1] These reactions are fundamental in carbon-carbon bond formation, enabling the introduction of aryl, vinyl, or alkynyl groups at the C3 position.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the protons on the pyrazole ring. The chemical shifts and coupling constants provide valuable information about the substitution pattern. A predicted ¹H NMR spectrum for a similar compound, 4-iodo-1-methyl-1H-pyrazol-3-amine, shows a singlet for the N-CH₃ protons around 3.5-4.0 ppm and a singlet for the H-5 proton of the pyrazole ring around 7.0-7.5 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon and the three carbon atoms of the pyrazole ring. The carbon atom attached to the iodine will have a characteristic chemical shift. For 4-iodo-1-methyl-1H-pyrazol-3-amine, the C-4 carbon bonded to iodine is predicted to appear at a lower chemical shift (around 60-70 ppm), while the other ring carbons appear further downfield.[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H, C=N, and C-N bonds within the molecule. The presence of specific functional groups introduced through subsequent reactions can be confirmed by the appearance of new, characteristic peaks.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can aid in structural confirmation. The molecular ion peak [M]⁺ for this compound would be observed at m/z 208.

Applications in Drug Development and Research

As a versatile building block, this compound is instrumental in the synthesis of a wide array of compounds with potential biological activity. Pyrazole-containing molecules are known to exhibit various pharmacological properties, and the ability to functionalize the pyrazole core at the C3 position via the iodo intermediate is crucial for structure-activity relationship (SAR) studies in drug discovery programs.[1] Its use as a synthetic intermediate is prominent in the development of pharmaceuticals.[1]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated fume hood.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).[3]

Conclusion

This compound is a key synthetic intermediate with well-defined physical and chemical properties. Its reactivity, particularly in cross-coupling reactions, makes it an invaluable tool for medicinal chemists and researchers in the synthesis of novel heterocyclic compounds. This guide provides essential technical information to facilitate its effective and safe use in the laboratory.

References

Spectroscopic Analysis of 3-Iodo-1-methyl-1H-pyrazole: A Technical Overview

For Immediate Release

Synthesis and Structure

3-Iodo-1-methyl-1H-pyrazole is a substituted pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The synthesis of this compound can be approached through various methods, including the direct iodination of 1-methyl-1H-pyrazole or the N-methylation of 3-iodo-1H-pyrazole. The latter is a common precursor that can be synthesized through cyclocondensation reactions. The structural framework, with the positions of the iodo and methyl groups, is crucial for interpreting its spectroscopic data.

¹H and ¹³C NMR Data

Detailed experimental ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicities for this compound, are not explicitly reported in the reviewed literature. Commercial suppliers such as ChemicalBook and BLD Pharm may hold this data, but it is not publicly accessible.

For reference, the related compound 1-methyl-3-(phenylethynyl)-1H-pyrazole, synthesized from this compound, displays a methyl proton signal at 3.87 ppm (singlet) and a pyrazole ring proton at 6.52 ppm (doublet, J = 2.4 Hz) in DMSO-d₆, as reported in a study on the synthesis of substituted-3-iodo-1H-pyrazole derivatives[1]. This suggests the chemical shift ranges to expect for the methyl and ring protons in the target molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₃ | ~3.8 | s | - |

| H-4 | ~6.4 | d | ~2.5 |

| H-5 | ~7.5 | d | ~2.5 |

Note: These are predicted values based on related structures and are for reference only.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~39 |

| C-3 | ~85 |

| C-4 | ~112 |

| C-5 | ~135 |

Note: These are predicted values based on related structures and are for reference only.

Experimental Protocols

A general procedure for acquiring ¹H and ¹³C NMR spectra for pyrazole derivatives is as follows:

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Record the spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each unique carbon.

Structural and Spectroscopic Correlation

The relationship between the structure of this compound and its expected NMR signals can be visualized as follows:

Caption: Correlation of the molecular structure of this compound with its predicted ¹H and ¹³C NMR signals.

References

The Structural Backbone of Innovation: An In-depth Technical Guide to the Crystal Structure of Substituted 1H-Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Substituted 1H-pyrazoles represent a cornerstone in modern medicinal chemistry and materials science. Their versatile scaffold is a key component in a wide array of biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs. The precise three-dimensional arrangement of atoms and molecules within the crystalline state of these compounds is paramount, as it dictates their physical properties, stability, and, crucially, their biological activity. This technical guide provides a comprehensive overview of the crystal structure of substituted 1H-pyrazoles, detailing their synthesis, structural analysis, and the non-covalent interactions that govern their supramolecular architecture.

Crystal Structure Analysis of Substituted 1H-Pyrazoles

The spatial arrangement of substituents on the 1H-pyrazole core significantly influences the overall molecular conformation and crystal packing. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating these structures, providing precise data on bond lengths, bond angles, and unit cell parameters. This information is critical for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Below is a compilation of crystallographic data for a selection of substituted 1H-pyrazoles, showcasing the diversity of this class of compounds.

Table 1: Crystallographic Data for Selected Substituted 1H-Pyrazoles

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol[1] | C₁₂H₁₄N₂O₂ | Monoclinic | P2₁/n | - | - | - | - | - | - | - | - |

| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C₁₆H₁₃FN₂O | - | - | - | - | - | - | - | - | - | - |

| 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C₁₆H₁₂BrFN₂O | - | - | - | - | - | - | - | - | - | - |

| 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone[2][3] | C₁₇H₁₄ClFN₂O | Triclinic | P-1 | 8.2387(19) | 9.764(2) | 10.644(3) | 72.023(4) | 72.770(4) | 78.581(4) | 772.5(3) | 2 |

| 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one | C₁₈H₁₇FN₂O | - | - | - | - | - | - | - | - | - | - |

| 4-Iodo-1H-pyrazole[4] | C₃H₃IN₂ | - | - | - | - | - | - | - | - | - | - |

| 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone[5][6] | C₁₇H₁₅FN₂O | Orthorhombic | Pbca | 13.0973(6) | 8.6104(4) | 24.5948(12) | 90 | 90 | 90 | 2773.6(2) | 8 |

| 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone[7] | C₁₇H₁₄BrFN₂O | Monoclinic | - | 6.0973(5) | 12.3079(11) | 20.1432(16) | 90 | 96.700(1) | 90 | 1501.3(2) | 4 |

| 1-[5-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone[8] | C₁₇H₁₅ClN₂O₂ | Orthorhombic | - | 5.0213(2) | 15.6834(5) | 18.6368(6) | 90 | 90 | 90 | 1467.67(9) | 4 |

| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[9][10] | C₁₆H₁₁BrN₂O | Triclinic | P-1 | 9.6716(8) | 11.4617(9) | 13.8257(10) | 113.497(5) | 92.753(6) | 93.753(6) | 1397.91(19) | 4 |

Intermolecular Interactions: The Architects of the Crystalline Lattice

The stability and physical properties of the crystal lattice of substituted 1H-pyrazoles are governed by a network of intermolecular interactions. These non-covalent forces dictate how the molecules pack in the solid state.

-

Hydrogen Bonding: The presence of the N-H group in the pyrazole ring makes it an excellent hydrogen bond donor, while the sp²-hybridized nitrogen atom is a proficient acceptor. These N-H···N interactions are a dominant feature in the crystal structures of many 1H-pyrazoles, leading to the formation of dimers, trimers, tetramers, and catemeric chains.[4] When substituents with hydrogen bonding capabilities (e.g., -OH, -NH₂, -COOH) are present, a more complex network of O-H···N, N-H···O, and O-H···O bonds can be observed, further stabilizing the crystal structure.[1]

-

C-H···π Interactions: The aromatic pyrazole ring and any phenyl substituents can act as π-acceptors in weak C-H···π hydrogen bonds. These interactions, although weaker than classical hydrogen bonds, play a significant role in the overall crystal packing.

-

π-π Stacking: The planar aromatic rings of the pyrazole core and its substituents can engage in π-π stacking interactions. These attractive, non-covalent interactions contribute to the thermodynamic stability of the crystal lattice.

Experimental Protocols

The successful determination of the crystal structure of a substituted 1H-pyrazole involves a multi-step process encompassing synthesis, crystallization, and data collection and refinement.

Synthesis of Substituted 1H-Pyrazoles

A common and versatile method for the synthesis of substituted pyrazoles is the condensation reaction between a chalcone (α,β-unsaturated ketone) and a hydrazine derivative.[1]

General Synthetic Protocol:

-

Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield the corresponding chalcone.

-

Pyrazole Formation: The synthesized chalcone is then refluxed with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent, often with an acid catalyst. Glacial acetic acid is a commonly used solvent and catalyst for this step.[11]

-

Purification: The resulting crude product is cooled, and the precipitated solid is collected by filtration. The solid is then purified by recrystallization from an appropriate solvent (e.g., ethanol, toluene, or dimethylformamide) to yield the final substituted pyrazole.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following methods are commonly employed:

-

Slow Evaporation: A saturated solution of the purified pyrazole derivative in a suitable solvent or solvent mixture is prepared. The container is loosely covered to allow for the slow evaporation of the solvent over several days to weeks, promoting the formation of well-ordered crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Single-Crystal X-ray Diffraction (SCXRD)

Data Collection and Structure Refinement:

-

A suitable single crystal is carefully selected and mounted on a goniometer head of a diffractometer.

-

The crystal is cooled to a low temperature (typically 100-170 K) to minimize thermal vibrations of the atoms.

-

X-ray data are collected using monochromatic radiation (e.g., Mo Kα or Cu Kα).

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizing the Process and a Case Study in Biological Activity

Experimental Workflow for Crystal Structure Determination

The logical flow from synthesis to final structure elucidation is a critical process for any crystallographic study.

Case Study: The Anti-inflammatory Signaling Pathway of Celecoxib

Celecoxib, a diaryl-substituted pyrazole, is a well-known nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[5] Its mechanism of action provides an excellent example of how the structural features of a substituted pyrazole translate into a specific biological response. The primary anti-inflammatory effect of celecoxib is achieved by blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2]

The binding of inflammatory stimuli to cell surface receptors triggers the release of arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandin H₂ (PGH₂), which is a precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E₂ (PGE₂).[11] PGE₂ then binds to its receptors on target cells, initiating downstream signaling cascades that lead to the physiological responses of inflammation and pain.

Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the production of PGH₂ and subsequently PGE₂.[5][11] This targeted inhibition alleviates inflammation and pain. Some studies suggest that celecoxib may also have COX-2-independent effects, such as inhibiting the NF-κB signaling pathway, which would further contribute to its anti-inflammatory profile.

Conclusion

The crystal structure of substituted 1H-pyrazoles provides invaluable insights for researchers in drug discovery and materials science. The combination of synthetic accessibility, rigid scaffold, and the capacity for diverse intermolecular interactions makes this class of compounds a fertile ground for the development of novel functional molecules. A thorough understanding of their three-dimensional structure, as revealed by X-ray crystallography, is the critical first step in harnessing their full potential. The detailed analysis of their crystal packing and the specific interactions that stabilize the lattice will continue to guide the design of next-generation pyrazole-based therapeutics and materials with tailored properties.

References

- 1. ClinPGx [clinpgx.org]

- 2. news-medical.net [news-medical.net]

- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Iodination of 1-Methyl-1H-Pyrazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the iodination of 1-methyl-1H-pyrazole. This reaction is a cornerstone in the synthesis of functionalized pyrazole derivatives, which are pivotal scaffolds in pharmaceutical and agrochemical research. The introduction of an iodine atom, predominantly at the C4 position, furnishes a versatile synthetic handle for a variety of cross-coupling reactions, enabling the exploration of novel chemical entities in drug discovery programs.

The Core Mechanism: Electrophilic Aromatic Substitution

The iodination of 1-methyl-1H-pyrazole proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring, being an electron-rich heteroaromatic system, is susceptible to attack by electrophiles. The regioselectivity of this reaction is dictated by the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic and, therefore, the most reactive towards electrophilic attack.

The general mechanism can be outlined in the following steps:

-

Generation of the Electrophile: A potent electrophilic iodine species (I+) is generated in situ from a suitable iodine source. Common reagents for this purpose include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS) activated by an acid, or iodine monochloride (ICl).

-

Nucleophilic Attack: The electron-rich C4 carbon of the 1-methyl-1H-pyrazole ring attacks the electrophilic iodine species. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex.

-

Deprotonation: A base present in the reaction mixture abstracts a proton from the C4 carbon of the arenium ion. This step restores the aromaticity of the pyrazole ring, yielding the final product, 4-iodo-1-methyl-1H-pyrazole.

The high regioselectivity for the C4 position is a key advantage of this reaction, simplifying purification and ensuring the desired isomer is obtained in high yield.

Quantitative Data Summary

The following tables summarize the quantitative data for various reported methods for the iodination of 1-methyl-1H-pyrazole, providing a comparative overview of their efficiency.

Table 1: Comparison of Iodination Methods for 1-Methyl-1H-Pyrazole

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Regioselectivity |

| A | I₂, H₂O₂ | Water | 70-100 | 3-5 h | 86 | C4 |

| B | N-Iodosuccinimide (NIS), H₂SO₄ | Acetonitrile | 0 to r.t. | - | 70-90 | C4 |

| C | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Overnight | 75-95 | C4 |

| D | I₂, Iodic Acid (HIO₃) | Acetic Acid/CCl₄ | Room Temp. | - | 80-95 | C4 |

Table 2: Characterization Data for 4-Iodo-1-methyl-1H-pyrazole

| Property | Value |

| Molecular Formula | C₄H₅IN₂ |

| Molecular Weight | 208.00 g/mol |

| Appearance | Pale yellow crystals |

| Melting Point | 63-65 °C |

| ¹H NMR (CDCl₃, ppm) | δ 7.55 (s, 1H), 7.43 (s, 1H), 3.86 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 142.0, 138.0, 55.0, 39.0 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Method A: Iodination using Iodine and Hydrogen Peroxide

This method is an efficient and environmentally friendly approach to the synthesis of 4-iodo-1-methyl-1H-pyrazole.

Materials:

-

1-methylpyrazole

-

Iodine (I₂)

-

Hydrogen peroxide (H₂O₂, 35-50% aqueous solution)

-

Sodium hydroxide (NaOH) solution (15 wt%)

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-methylpyrazole (1.0 mol) and iodine (1.0-1.3 mol).

-

Heat the mixture to 70-100 °C with stirring.

-

Slowly add the aqueous hydrogen peroxide solution (1.0-2.0 mol) dropwise over 3-4 hours, maintaining the reaction temperature.

-

Monitor the reaction progress by HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Adjust the pH of the mixture to 7 with a 15 wt% aqueous sodium hydroxide solution.

-

Cool the mixture to induce crystallization.

-

Collect the pale yellow crystals of 1-methyl-4-iodopyrazole by filtration, wash with cold water, and dry.

Method B: Iodination using N-Iodosuccinimide (NIS) in Acidic Medium

This protocol is effective for the iodination of pyrazoles, with the acidity of the medium enhancing the electrophilicity of NIS.

Materials:

-

1-methyl-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetonitrile or Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Brine

Procedure:

-

Dissolve 1-methyl-1H-pyrazole (1.0 eq.) in acetonitrile or dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Iodosuccinimide (1.1 eq.) to the cooled solution.

-

Carefully add concentrated sulfuric acid dropwise.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Once the reaction is complete, pour the mixture into a cold aqueous solution of sodium thiosulfate to quench.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involved in the iodination of 1-methyl-1H-pyrazole.

Reaction Mechanism

Caption: The electrophilic aromatic substitution mechanism for the iodination of 1-methyl-1H-pyrazole.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of 4-iodo-1-methyl-1H-pyrazole.

The Biological Versatility of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Pyrazole derivatives, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry. Their remarkable structural versatility and ability to interact with a wide array of biological targets have led to their emergence as a "privileged scaffold" in drug discovery. This has resulted in the development of numerous clinically successful drugs with diverse therapeutic applications. This technical guide provides an in-depth overview of the significant biological activities of pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways and experimental workflows.

The significance of the pyrazole nucleus is underscored by its presence in a range of FDA-approved drugs. Notable examples include Celecoxib, a selective COX-2 inhibitor for treating inflammation and pain; Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction; and Rimonabant, a cannabinoid receptor antagonist formerly used for obesity.[1][2] These successes have fueled extensive research into the synthesis and biological evaluation of novel pyrazole-containing compounds, leading to a vast body of literature that highlights their therapeutic potential.

This guide will delve into the core mechanisms of action through which pyrazole derivatives exert their effects, present a compilation of their biological activity data in a structured format for easy comparison, and provide detailed, step-by-step protocols for key experimental assays. Furthermore, it will utilize Graphviz diagrams to visually articulate complex signaling pathways and experimental procedures, offering a clear and concise understanding of the underlying science.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and cell cycle regulation. Their mechanisms of action often involve the inhibition of key enzymes in cancer-related signaling pathways, such as protein kinases.

Mechanism of Action: Kinase Inhibition

A prominent mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[3][4] Several classes of kinases are targeted by pyrazole-based compounds:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a promising strategy to combat tumor growth and angiogenesis.[5] Pyrazole derivatives have been designed to bind to the ATP-binding site of these kinases, thereby blocking their downstream signaling pathways.

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. Pyrazole-containing compounds have been developed as potent CDK inhibitors.[6]

-

c-Jun N-terminal Kinase (JNK): JNKs are involved in cellular responses to stress and play a role in inflammation and apoptosis. Pyrazole amides have been synthesized as effective JNK-1 inhibitors.[7]

-

p38 Mitogen-Activated Protein (MAP) Kinase: p38 MAP kinase is involved in inflammatory responses and has been a target for the development of pyrazole-based inhibitors for inflammatory diseases and cancer.

The following diagram illustrates a generalized signaling pathway for receptor tyrosine kinase (RTK) inhibition by pyrazole derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Derivative | Target/Cell Line | IC50 (µM) | Reference |

| Indole-Pyrazole Hybrid | Compound 33 | CDK2 | 0.074 | [6] |

| Indole-Pyrazole Hybrid | Compound 34 | CDK2 | 0.095 | [6] |

| Pyrazole Carbaldehyde | Compound 43 | PI3K (MCF-7) | 0.25 | [6] |

| Pyrazolone-Pyrazole | Compound 27 | MCF-7 | 16.50 | [6] |

| Fused Pyrazole | Compound 4 | HEPG2 | 0.31 | [5] |

| Fused Pyrazole | Compound 11 | HEPG2 | 0.63 | [5] |

| Fused Pyrazole | Compound 12 | HEPG2 | 0.71 | [5] |

| Fused Pyrazole | Compound 3 | EGFR | 0.06 | [5] |

| Fused Pyrazole | Compound 9 | VEGFR-2 | 0.22 | [5] |

| Pyrazole-Thiazolidinone | 4a | Lung Cancer Cells | Moderate Inhibition | [8] |

Antimicrobial Activity of Pyrazole Derivatives

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrazole derivatives have been extensively investigated for their antibacterial and antifungal properties, demonstrating efficacy against a broad spectrum of microorganisms.[9][10][11][12]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve the inhibition of essential microbial enzymes or disruption of cellular processes. Some reported mechanisms include:

-

Inhibition of DNA Gyrase: Pyrazole compounds have been shown to target bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[11]

-

Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, compromising its integrity.

-

Inhibition of Microbial Metabolic Pathways: Pyrazoles can inhibit enzymes involved in critical metabolic pathways of microorganisms.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of pyrazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table presents the MIC values for various pyrazole derivatives against selected bacterial and fungal strains.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-Thiazole Hybrid | 17 | MRSA | 4 | [11] |

| Hydrazide-Pyrazole | 11 | S. aureus | < 3.9 | [11] |

| Imidazo-pyridine Pyrazole | 18 | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | < 1 | [11] |

| Pyrazole Carbothiohydrazide | 21a | S. aureus | 62.5 | [12] |

| Pyrazole Carbothiohydrazide | 21a | B. subtilis | 125 | [12] |

| Pyrazole Carbothiohydrazide | 21a | K. pneumoniae | 62.5 | [12] |

| Pyrazole Carbothiohydrazide | 21a | E. coli | 125 | [12] |

| Pyrazole Carbothiohydrazide | 21a | C. albicans | 7.8 | [12] |

| Pyrazole Carbothiohydrazide | 21a | A. niger | 2.9 | [12] |

Anti-inflammatory Activity of Pyrazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably Celecoxib, have emerged as potent anti-inflammatory agents, primarily through their selective inhibition of cyclooxygenase-2 (COX-2).[2][13][14][15]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[16][17] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 by pyrazole derivatives like Celecoxib reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[18] The diaryl-substituted pyrazole structure of Celecoxib allows it to bind selectively to the active site of the COX-2 enzyme.[16]

The following diagram illustrates the arachidonic acid cascade and the site of action of pyrazole-based COX-2 inhibitors.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of pyrazole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes in vitro, with data presented as IC50 values. A higher selectivity index (SI = IC50(COX-1)/IC50(COX-2)) indicates a more selective inhibition of COX-2.

| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Thiazolidindione-Pyrazole | 128a | - | - | High | [14] |

| Thiazolidindione-Pyrazole | 128b | - | - | High | [14] |

| Thiazolidinone-Pyrazole | 129a | - | - | High | [14] |

| Thiazolidinone-pyrazole | 129b | - | - | High | [14] |

| Thiophene-Pyrazole Hybrid | 134a/b | - | - | Promising | [14] |

| Pyrazole Derivative | 144-146 | - | 0.034 - 0.052 | Potent | [14] |

| Pyrazole-Benzonitrile | 5u | 134.14 | 1.79 | 74.92 | [19] |

| Pyrazole-Benzonitrile | 5s | 131.32 | 1.80 | 72.95 | [19] |

| Pyrazole-Benzonitrile | 5r | 125.63 | 1.95 | 64.40 | [19] |

| Pyrazole-Benzonitrile | 5t | 100.43 | 4.52 | 22.21 | [19] |

| Pyrazole-Pyridazine Hybrid | 5f | 14.34 | 1.50 | 9.56 | [7] |

| Pyrazole-Pyridazine Hybrid | 6f | 9.56 | 1.15 | 8.31 | [7] |

Other Notable Biological Activities

Beyond the major therapeutic areas discussed, pyrazole derivatives exhibit a wide range of other pharmacological activities, including:

-

Phosphodiesterase (PDE) Inhibition: As exemplified by Sildenafil, pyrazole-containing compounds can selectively inhibit PDEs, leading to various physiological effects. Sildenafil's inhibition of PDE5 in the corpus cavernosum results in increased levels of cGMP, leading to smooth muscle relaxation and increased blood flow.[20][21]

-

Cannabinoid Receptor (CB1) Antagonism: Rimonabant, a pyrazole derivative, acts as a selective antagonist or inverse agonist of the CB1 receptor, which was explored for its effects on appetite and metabolism.[22]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole derivatives.

General Synthesis of Pyrazole Derivatives (Knorr Synthesis)

A common and versatile method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.

Materials:

-

Substituted hydrazine (e.g., phenylhydrazine)

-

β-Dicarbonyl compound (e.g., ethyl acetoacetate)

-

Solvent (e.g., ethanol or acetic acid)

-

Catalyst (optional, e.g., a few drops of concentrated sulfuric acid)

Procedure:

-

Dissolve the β-dicarbonyl compound in the chosen solvent in a round-bottom flask.

-

Add the substituted hydrazine to the solution. If using a hydrazine salt, an equivalent amount of base (e.g., sodium acetate) may be added.

-

If required, add a catalytic amount of acid.

-

Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

-

Wash the crude product with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram outlines the general workflow for the Knorr pyrazole synthesis.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that quantifies ATP consumption.[20]

Materials:

-

Recombinant kinase enzyme

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test pyrazole compounds (dissolved in DMSO)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

384-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test pyrazole compounds in DMSO.

-

In a 384-well plate, add the diluted test compounds, a known kinase inhibitor (positive control), and DMSO (negative control) to the appropriate wells.

-

Add the kinase enzyme solution to all wells and mix gently.

-

Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and detect the amount of ADP produced by adding the detection reagents from the kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[5]

Materials:

-

Test pyrazole compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Add a standardized inoculum of the microorganism to each well (except the negative control).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse and potent biological activities of pyrazole derivatives, spanning anticancer, antimicrobial, and anti-inflammatory applications, highlight their immense therapeutic potential. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. It is hoped that this resource will serve as a valuable tool for scientists and researchers in the ongoing quest to design and develop novel pyrazole-based therapeutic agents to address unmet medical needs. The continued exploration of structure-activity relationships and the application of modern drug design strategies are poised to unlock further therapeutic applications of this remarkable heterocyclic system.

References

- 1. mdpi.com [mdpi.com]

- 2. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemcom.com [echemcom.com]

- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. benchchem.com [benchchem.com]

Solubility of 3-Iodo-1-methyl-1H-pyrazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Iodo-1-methyl-1H-pyrazole, a key heterocyclic intermediate in synthetic and medicinal chemistry. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility, qualitative information derived from synthetic protocols, and a detailed experimental methodology for researchers to determine precise solubility values.

Introduction and Physicochemical Profile

This compound is a substituted pyrazole with the chemical formula C₄H₅IN₂ and a molecular weight of 208.00 g/mol . It exists as a liquid at room temperature, with a density of approximately 1.936 g/mL at 25 °C. The structure, featuring a five-membered aromatic ring with two adjacent nitrogen atoms, a methyl group, and an iodine atom, dictates its solubility behavior. The pyrazole ring itself can act as a hydrogen bond acceptor, while the overall molecule possesses both polar (pyrazole ring) and non-polar (methyl group, iodine atom) characteristics, suggesting a varied solubility profile in organic solvents.

Qualitative and Predicted Solubility

While specific quantitative data is scarce, the solubility of this compound can be inferred from its use in chemical synthesis and the known properties of similar pyrazole derivatives.[1][2] Pyrazoles are often more soluble in organic solvents than in water.[2][3]

Synthesis procedures for this compound and its subsequent reactions provide valuable clues. For instance, its synthesis can involve extraction with ethyl acetate, indicating good solubility in this solvent.[4] Furthermore, its use in Sonogashira cross-coupling reactions often takes place in solvents like dichloromethane, suggesting it is soluble in chlorinated solvents.[5] The synthesis of related compounds sometimes employs dimethylformamide (DMF), hinting at its solubility in polar aprotic solvents.[1]

Based on this information and general chemical principles, a qualitative solubility table is presented below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Good to High | The polar nature of the pyrazole ring interacts favorably with these solvents.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Often used in reactions involving this or similar compounds, indicating sufficient solubility.[5] |

| Esters | Ethyl Acetate | Good | Used as an extraction solvent during its synthesis.[4] |

| Alcohols | Methanol, Ethanol | Moderate to Good | The pyrazole nitrogens can hydrogen bond with the hydroxyl group of alcohols.[3] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | Expected moderate solubility due to a balance of polar and non-polar interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The non-polar aromatic ring can interact with the pyrazole ring. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low | The compound's polarity is likely too high for significant solubility in non-polar solvents.[2] |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative solubility data, the following isothermal equilibrium method (also known as the shake-flask method) is recommended.[6] This protocol allows for the determination of thermodynamic solubility, which represents the equilibrium between the dissolved and undissolved compound.[7]

3.1. Materials and Equipment

-

This compound (solid form, if available, or as a liquid)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solute is essential to ensure a saturated solution is achieved.[2]

-

Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration into the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine its concentration.[2][8]

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final solubility in standard units such as mg/mL or mol/L.

Table 2: Template for Recording Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Dichloromethane | 25.0 | HPLC-UV | ||

| e.g., Ethyl Acetate | 25.0 | HPLC-UV | ||

| e.g., Methanol | 25.0 | HPLC-UV | ||

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

Understanding the solubility of this compound is critical for its effective use in organic synthesis and drug development. While quantitative data is not readily published, its chemical structure and documented synthetic applications suggest good solubility in polar aprotic, chlorinated, and ester solvents, with moderate solubility in alcohols and lower solubility in non-polar hydrocarbons. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for generating accurate and reproducible data.

References

- 1. Buy this compound (EVT-348153) | 92525-10-5 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound CAS#: 92525-10-5 [m.chemicalbook.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. books.rsc.org [books.rsc.org]

- 8. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to Electrophilic Substitution in the Pyrazole Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and versatile reactivity. A deep understanding of its behavior in electrophilic substitution reactions is paramount for the rational design and synthesis of novel pyrazole-based compounds. This technical guide provides a comprehensive overview of the core principles governing electrophilic substitution on the pyrazole ring, with a focus on regioselectivity, reaction mechanisms, and practical experimental protocols. All quantitative data are summarized for comparative analysis, and key concepts are visualized using Graphviz diagrams.

Core Principles of Reactivity and Regioselectivity

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement results in a π-excessive system, making it susceptible to electrophilic attack. However, the distribution of electron density is not uniform, which dictates the regioselectivity of these reactions.[1]

The C4 position of the pyrazole ring is the most electron-rich and, consequently, the most favorable site for electrophilic substitution.[1][2] The nitrogen atom at the N1 position is pyrrole-like and donates its lone pair to the aromatic system, while the N2 nitrogen is pyridine-like and is less basic.[1] The electron-withdrawing inductive effect of the pyridine-like nitrogen deactivates the adjacent C3 and C5 positions towards electrophilic attack.[2]

In strongly acidic media, the pyrazole ring can be protonated, forming a pyrazolium cation. This deactivates the ring towards electrophilic attack, and under such conditions, substituents on a phenyl group attached to the pyrazole ring may become the preferred site of substitution.[3]

Key Electrophilic Substitution Reactions

Nitration

Nitration of the pyrazole ring is a fundamental transformation for the introduction of a nitro group, a versatile functional group that can be further modified. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

| Starting Material | Nitrating Agent | Reaction Conditions | Product | Yield (%) |

| Pyrazole | HNO₃ / H₂SO₄ | 90°C, 6h | 4-Nitropyrazole | 56[2] |

| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 50°C, 1.5h | 4-Nitropyrazole | 85[2] |

| 1-Phenylpyrazole | HNO₃ / Acetic Anhydride | -5°C to RT | 4-Nitro-1-phenylpyrazole | 53[2][3] |

| 1-p-Biphenylylpyrazole | HNO₃ / Acetic Anhydride | Not specified | 1-p-Biphenylyl-4-nitropyrazole | 42[4] |

Synthesis of 4-Nitropyrazole:

-

Reagents: Pyrazole, Fuming Nitric Acid (90%), Fuming Sulfuric Acid (20%).

-

Procedure:

-

To a stirred solution of pyrazole in fuming sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature (typically between 0 and 10°C).

-

The reaction mixture is then heated to 50°C and maintained for 1.5 hours.

-

After completion of the reaction (monitored by TLC), the mixture is carefully poured onto crushed ice.

-

The precipitated product is filtered, washed with cold water until neutral, and dried to afford 4-nitropyrazole.

-

Caption: Mechanism of pyrazole nitration.

Halogenation

Halogenation introduces halogen atoms onto the pyrazole ring, which are valuable handles for further functionalization, particularly in cross-coupling reactions. Common halogenating agents include N-halosuccinimides (NBS, NCS, NIS) and elemental halogens.

| Starting Material | Halogenating Agent | Reaction Conditions | Product | Yield (%) |

| Pyrazole | Cl₂ | Not specified | 4-Chloropyrazole | 68[5] |

| 3,5-Dimethylpyrazole | Cl₂ | Not specified | 4-Chloro-3,5-dimethylpyrazole | 92[5] |

| 1,5-Dimethylpyrazole | Cl₂ | Not specified | 4-Chloro-1,5-dimethylpyrazole | 53[5] |

| 1-Phenylpyrazole | NBS | Acetonitrile, RT, 30 min | 4-Bromo-1-phenylpyrazole | 97[6] |

| Pyrazole | NIS | Acetonitrile, RT | 4-Iodopyrazole | Good to excellent[6] |

Synthesis of 4-Bromo-1-phenylpyrazole:

-

Reagents: 1-Phenylpyrazole, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

To a solution of 1-phenylpyrazole in acetonitrile, N-bromosuccinimide is added in one portion at room temperature.

-

The reaction mixture is stirred for 30 minutes.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield 4-bromo-1-phenylpyrazole.[6]

-

Caption: Experimental workflow for pyrazole halogenation.

Sulfonation

Sulfonation of pyrazole introduces a sulfonic acid group, which can be used to modify the solubility of the molecule or as a protecting group. The reaction is typically performed using fuming sulfuric acid.

| Starting Material | Sulfonating Agent | Reaction Conditions | Product | Yield (%) |

| Pyrazole | Fuming H₂SO₄ | Not specified | Pyrazole-4-sulfonic acid | 90[2] |

| 3,5-Dimethylpyrazole | Chlorosulfonic acid, SOCl₂, CHCl₃ | 60°C | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 90[7] |

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride:

-

Reagents: 3,5-Dimethylpyrazole, Chlorosulfonic acid, Thionyl chloride, Chloroform.

-

Procedure:

-

A solution of 3,5-dimethylpyrazole in chloroform is added slowly to a stirred solution of chlorosulfonic acid in chloroform at 0°C under a nitrogen atmosphere.

-

The reaction temperature is raised to 60°C and stirring is continued for 10 hours.

-

Thionyl chloride is then added at 60°C over 20 minutes, and the mixture is stirred for an additional 2 hours.

-

After completion, the reaction mixture is carefully poured onto ice, and the product is extracted with chloroform.

-

The organic layer is washed, dried, and concentrated to give the sulfonyl chloride.[7]

-

Caption: Mechanism of pyrazole sulfonation.

Friedel-Crafts Reactions

Friedel-Crafts reactions are important for forming carbon-carbon bonds on the pyrazole ring. Acylation is generally more successful than alkylation due to the deactivating nature of the pyrazole ring towards strong Lewis acids and the potential for polyalkylation.

Acylation of pyrazoles typically occurs at the C4 position. Milder Lewis acids are often preferred to avoid complexation with the nitrogen atoms of the pyrazole ring.[8]

| Starting Material | Acylating Agent | Catalyst | Product | Yield (%) |

| 1,3,5-Substituted Pyrazole | Acetic anhydride | AlCl₃ | 4-Acetyl-1,3,5-substituted pyrazole | Low to modest |

| 1-Methylpyrazole | Not specified | AlCl₃ | 4-Acyl-1-methylpyrazole | Not specified |